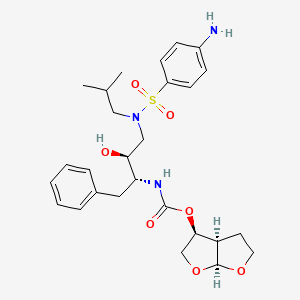

(+)-Darunavir

説明

(-)-Darunavir is a small organic molecule belonging to the family of protease inhibitors. It is used in the treatment of HIV infections, and is one of the most effective drugs in this class. It is a potent and selective inhibitor of the HIV protease enzyme, and has been shown to be effective in both laboratory and clinical settings. (-)-Darunavir is a safe and effective drug that has been used in HIV treatment for many years.

科学的研究の応用

Treatment of SARS-CoV-2 and COVID-19 : Darunavir, in combination with other drugs such as umifenovir, has shown effectiveness against the SARS-CoV-2 coronavirus, contributing to patient recoveries (Costanzo, De Giglio, & Roviello, 2020).

Pharmacokinetics in HIV Treatment : As an HIV-1 protease inhibitor, Darunavir exhibits potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains. It is rapidly absorbed after oral administration and extensively metabolized by cytochrome P450 (CYP) 3A4 (Rittweger & Arastéh, 2007).

Combatting HIV Resistance : Darunavir is effective against HIV-1 isolates with multiple resistance mutations, offering a high genetic barrier and a distinct resistance profile compared to other protease inhibitors (Tremblay, 2008).

Interaction with P-Glycoprotein in Intestinal Absorption : Darunavir's absorption is influenced by P-glycoprotein (P-gp), and its transport is modulated by coadministration with ritonavir, which increases its bioavailability (Holmstock, Mols, Annaert, & Augustijns, 2010).

Molecular Characterization in HIV Resistance : Highly mutated HIV protease variants resistant to Darunavir exhibit defects in substrate binding but still support viral replication, offering insights into the development of resistance (Saskova et al., 2009).

Management of HIV Infection in Adults : Darunavir's pharmacological properties, including its high potency against multidrug-resistant HIV and limited cytotoxicity, make it a valuable treatment option in both treatment-experienced and -naive HIV-1 patients (McKeage, Perry, & Keam, 2009).

Pharmacokinetics in SARS-CoV-2 Patients : The pharmacokinetics of Darunavir in SARS-CoV-2 patients differ from those in HIV patients, influenced by factors like interleukin-6 levels, suggesting the need for tailored dose selection in different patient populations (Cojutti et al., 2020).

Efficacy in Treatment-Experienced HIV Patients : Darunavir-ritonavir has shown greater efficacy than other protease inhibitors in treatment-experienced HIV-1 patients, with favorable safety and tolerability (Clotet et al., 2007).

特性

IUPAC Name |

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-RTJMFUJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Darunavir | |

CAS RN |

1399859-60-9 | |

| Record name | Darunavir, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399859609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCL9DHY4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

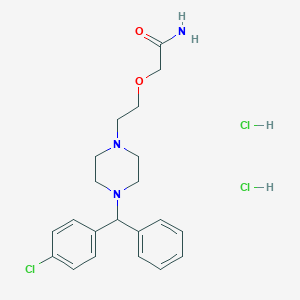

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)

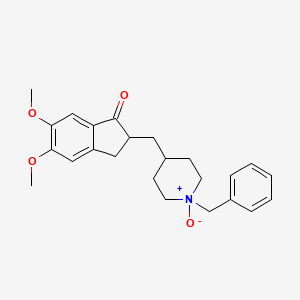

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)